![molecular formula C28H38N6O11 B1334752 Ac-Ile-Glu-Pro-Asp-PNA CAS No. 216757-29-8](/img/structure/B1334752.png)
Ac-Ile-Glu-Pro-Asp-PNA
Overview
Description
“Ac-Ile-Glu-Pro-Asp-PNA” is a colorimetric substrate for granzyme B . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells. It cleaves and activates several caspases involved in apoptosis . The activity of granzyme B is quantified by the release of p-nitroaniline, which is measured by absorbance at 405 nm .
Molecular Structure Analysis
The molecular formula of “Ac-Ile-Glu-Pro-Asp-PNA” is C28H38N6O11 . Its molecular weight is 634.63 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .Physical And Chemical Properties Analysis
“Ac-Ile-Glu-Pro-Asp-PNA” is a solid substance . It is soluble in DMSO . It should be stored at -20°C, away from moisture and light .Scientific Research Applications
Tumor Cell Lysis and Necrotic Cell Death
Ac-Ile-Glu-Pro-Asp-PNA has been shown to trigger cell lysis and necrotic cell death in various tumor cell lines. This effect is due to the activation of serine proteases, which are crucial in the apoptotic process .
Granzyme B Substrate
This compound serves as a colorimetric substrate for granzyme B, a serine protease found in cytotoxic T-cells and NK cells. It is involved in cleaving and activating caspases that play a role in apoptosis .
Enzymatic Assays
It is used in enzymatic assays to assess the proteolytic activity of granzyme B with reliable measurement of activity in the cytoplasm of cells treated with granzyme B .
Apoptosis Studies
Due to its role in activating caspases, Ac-Ile-Glu-Pro-Asp-PNA is valuable in studying the mechanisms of apoptosis .
Cancer Research
The compound’s ability to induce cell death makes it an important tool for cancer research, particularly in understanding how cancer cells can be targeted and destroyed .
Immunology Research
As a substrate for granzyme B, it is also significant in immunology research, helping to understand how immune cells kill infected or cancerous cells .
properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N6O11/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,21-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEIIOVAGGAMCZ-NYMCBPKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385103 | |
Record name | Ac-IEPD-PNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Ile-Glu-Pro-Asp-PNA | |
CAS RN |
216757-29-8 | |
Record name | Ac-IEPD-PNA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.